2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
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Overview
Description
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with a cyclopropyl-methyl halide in the presence of a base.
Attachment of the Ethanol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine ring or the cyclopropyl-methyl-amino group.
Substitution: The ethanol group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetaldehyde or acetic acid, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl-methyl-amino group is likely responsible for binding to these targets, while the piperidine ring and ethanol moiety contribute to the overall pharmacokinetic properties of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol can be compared with other similar compounds, such as:
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-methanol: This compound differs by having a methanol group instead of ethanol, which can affect its reactivity and pharmacokinetics.
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-propanol: The presence of a propanol group can lead to different chemical and biological properties.
2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-butanol: The longer carbon chain in the butanol derivative can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBGLIDWYVYKO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCN(C1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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